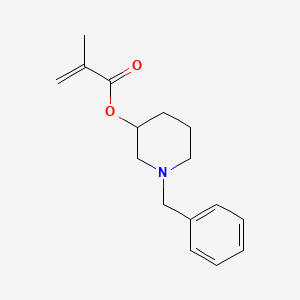

1-Benzyl-3-piperidyl methacrylate

Beschreibung

Eigenschaften

CAS-Nummer |

97171-80-7 |

|---|---|

Molekularformel |

C16H21NO2 |

Molekulargewicht |

259.34 g/mol |

IUPAC-Name |

(1-benzylpiperidin-3-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H21NO2/c1-13(2)16(18)19-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,1,6,9-12H2,2H3 |

InChI-Schlüssel |

AMTKJHWIWZRTEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OC1CCCN(C1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Comprehensive Structural Elucidation of 1-Benzyl-3-piperidyl Methacrylate: A Technical Guide

Executive Summary

For researchers in polymer chemistry and drug development, the precise structural characterization of functional monomers is a non-negotiable prerequisite for reproducible synthesis. 1-Benzyl-3-piperidyl methacrylate (CAS: 97171-80-7) is a highly specialized monomer characterized by three distinct domains: a polymerizable methacrylate moiety, a conformationally flexible piperidine ring, and a lipophilic benzyl protecting group[1].

Because the piperidine ring contains a basic tertiary amine, this monomer is frequently utilized to engineer pH-responsive smart polymers and targeted drug delivery vehicles. However, the structural complexity of the molecule—specifically the regiochemistry of the ester linkage at the C3 position rather than C4, and the integrity of the vinyl group—demands a rigorous, self-validating analytical approach. This whitepaper details the definitive protocols for the structural elucidation of 1-benzyl-3-piperidyl methacrylate using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework & Analytical Causality

The elucidation strategy is built upon an orthogonal, self-validating framework where each analytical technique provides boundary conditions for the others.

-

ESI-HRMS (Exact Mass & Formula): The basic tertiary nitrogen of the piperidine ring dictates the use of Electrospray Ionization (ESI) in positive mode. The nitrogen readily accepts a proton, yielding an intense [M+H]+ pseudomolecular ion. This provides the exact mass, restricting the possible molecular formulas and acting as a hard constraint for downstream NMR integration[2].

-

ATR-FTIR (Functional Group Triage): Infrared spectroscopy is deployed to rapidly differentiate the ester carbonyl from potential amide impurities (which could arise from transamidation side-reactions during synthesis) and to confirm the presence of the polymerizable C=C double bond.

-

1D & 2D NMR (Framework Assembly): The choice of Chloroform-d (CDCl₃) as the solvent is predicated on the lipophilic nature of the benzyl and methacrylate domains, ensuring complete solubility without exchanging critical protons[3]. 1H NMR quantifies the proton environments, while 2D techniques (COSY, HSQC, HMBC) map the carbon-proton framework. The HMBC correlations serve as an internal cross-check, unambiguously proving the connectivity between the isolated structural domains.

Experimental Protocols: A Self-Validating System

Protocol 3.1: High-Resolution Mass Spectrometry (ESI-HRMS)

This protocol is designed to confirm the molecular formula (C₁₆H₂₁NO₂) and map the fragmentation pathways to validate the structural domains.

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. Causality: The formic acid lowers the pH, ensuring complete protonation of the piperidine nitrogen to maximize ionization efficiency[2].

-

Data Acquisition: Inject 5 µL into a Q-TOF mass spectrometer equipped with an ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

-

Internal Validation: Utilize a standard lock mass (e.g., Leucine Enkephalin) infused continuously to ensure mass accuracy remains within a < 5 ppm error margin.

Figure 1: ESI-MS/MS positive ion fragmentation pathway for 1-benzyl-3-piperidyl methacrylate.

Protocol 3.2: Multinuclear NMR Spectroscopy

To resolve the complex, overlapping aliphatic signals of the diastereotopic piperidine protons, a comprehensive 1D and 2D NMR suite is required.

-

Sample Preparation: Accurately weigh 20 mg of the compound and dissolve it entirely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm)[3].

-

1D Acquisition:

-

¹H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the terminal vinyl protons[4].

-

¹³C NMR (100 MHz): Acquire a minimum of 512 scans with proton decoupling. Causality: High scan counts are mandatory to achieve an adequate signal-to-noise ratio for the quaternary carbons (carbonyl and vinyl C), which lack attached protons and relax slowly[2].

-

-

2D Acquisition (COSY, HSQC, HMBC): Optimize the HMBC long-range coupling constant to 8 Hz to selectively capture 2-bond and 3-bond carbon-proton correlations, which are critical for linking the ester oxygen to the piperidine C3 position.

Figure 2: Orthogonal 1D and 2D NMR logic workflow for unambiguous structural assignment.

Data Presentation & Spectral Interpretation

The structural elucidation is validated by comparing the theoretical expectations against the acquired empirical data. The exact mass confirms the atomic composition, while the IR data rapidly verifies the functional groups.

Table 1: HRMS and FT-IR Data Summary

| Analytical Technique | Parameter / Mode | Observed Value | Structural Assignment & Validation |

| ESI-HRMS | Positive Ion [M+H]+ | m/z 260.1648 | C₁₆H₂₂NO₂⁺ (Calculated: 260.1645, Δ < 2 ppm) |

| FT-IR (ATR) | C=O Stretch | ~1715 cm⁻¹ | Confirms the methacrylate ester carbonyl |

| FT-IR (ATR) | C=C Stretch | ~1635 cm⁻¹ | Confirms the polymerizable methacrylate vinyl group |

| FT-IR (ATR) | C-O Stretch | ~1160 cm⁻¹ | Confirms the ester C-O-C asymmetric stretch |

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)

The most critical validation point in the NMR data is the HMBC correlation. The highly deshielded methine proton at C3 (~4.95 ppm) shows a strong 3-bond correlation to the methacrylate carbonyl carbon (~167.0 ppm). This absolutely proves the regiochemistry of the ester linkage at the 3-position. Furthermore, the benzyl methylene protons (~3.50 ppm) correlate with the C2 and C6 carbons of the piperidine ring, internally validating the N-alkylation site.

| Structural Domain | Position | ¹H NMR (δ, ppm, multiplicity, integration) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (Proton to Carbon) |

| Methacrylate | C=O | - | 167.0 | H-vinyl, H-CH₃, H-3(piperidine) |

| Methacrylate | C (quaternary) | - | 136.5 | H-vinyl, H-CH₃ |

| Methacrylate | =CH₂ (vinyl) | 6.10 (s, 1H), 5.55 (s, 1H) | 125.5 | C=O, C(quat), CH₃ |

| Methacrylate | -CH₃ | 1.94 (s, 3H) | 18.3 | C=O, C(quat), =CH₂ |

| Benzyl | -CH₂- | 3.50 (s, 2H) | 63.0 | C-ipso, C-ortho, C2(pip), C6(pip) |

| Benzyl | Phenyl Ring | 7.25 - 7.35 (m, 5H) | 127.0 - 138.0 | CH₂(benzyl) |

| Piperidine | C3 (-CH-O) | 4.95 (m, 1H) | 71.0 | C=O(methacrylate) , C2, C4 |

| Piperidine | C2 (-CH₂-N) | 2.70 (m, 1H), 2.30 (m, 1H) | 58.0 | C3, C6, CH₂(benzyl) |

| Piperidine | C6 (-CH₂-N) | 2.60 (m, 2H) | 53.0 | C2, C5, CH₂(benzyl) |

| Piperidine | C4 (-CH₂-) | 1.90 (m, 1H), 1.50 (m, 1H) | 30.5 | C3, C5, C6 |

| Piperidine | C5 (-CH₂-) | 1.70 (m, 1H), 1.40 (m, 1H) | 24.0 | C3, C4, C6 |

Note: The diastereotopic nature of the piperidine ring protons results in complex multiplets; exact chemical shifts may vary slightly based on concentration and exact temperature.

References

-

ACS Publications. "End-Group Analysis of Poly(methyl methacrylate) Prepared with Benzoyl Peroxide by 750 MHz High-Resolution 1H NMR Spectroscopy". Macromolecules.[Link]

Sources

Physicochemical Properties and Advanced Polymerization Workflows of 1-Benzyl-3-piperidyl Methacrylate

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of advanced macromolecular design, 1-Benzyl-3-piperidyl methacrylate (BPM) (CAS: 97171-80-7) has emerged as a highly versatile, functional monomer. By structurally integrating a polymerizable methacrylate backbone, a pH-responsive piperidine ring, and a hydrophobic benzyl moiety, BPM serves as a critical building block for "smart" materials. As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data, offering a deep mechanistic dive into its physicochemical profile, controlled polymerization kinetics, and field-proven applications in targeted drug delivery and antimicrobial coatings.

Molecular Architecture & Physicochemical Profile

The utility of BPM lies in its trifunctional architecture. The methacrylate group allows for controlled radical polymerizations, yielding polymers with predictable molecular weights. The tertiary amine within the piperidine ring acts as a proton sponge (pKa ~8.0–9.0), enabling pH-responsive phase transitions. Finally, the N-benzyl group provides significant steric bulk and hydrophobicity, driving thermodynamic self-assembly in aqueous media.

Quantitative Physicochemical Data

To facilitate experimental design, the core thermodynamic and physical properties of BPM are summarized below .

| Property | Value | Mechanistic Implication for Researchers |

| Molecular Formula | C₁₆H₂₁NO₂ | Defines the stoichiometric baseline for initiator/CTA calculations. |

| Molecular Weight | 259.34 g/mol | High mass relative to simple methacrylates; requires careful mass-to-mole conversions for targeted Degree of Polymerization (DP). |

| Density | 1.07 g/cm³ | Slightly denser than water; critical for volumetric calculations in bulk or emulsion polymerizations. |

| Boiling Point | 344.2 ºC (at 760 mmHg) | Extremely low volatility; prevents monomer loss during high-temperature thermal polymerizations (e.g., 70–90 ºC). |

| Flash Point | 115.2 ºC | Safe for standard Schlenk line operations and high-temperature curing. |

| XLogP3 | 3.2 | High lipophilicity. Drives the formation of the hydrophobic core in amphiphilic block copolymer micelles. |

| Topological Polar Surface Area | 29.5 Ų | Low TPSA confirms that polarity is restricted strictly to the ester oxygen atoms and the shielded tertiary amine. |

Advanced Polymerization Workflows: The RAFT Protocol

While free radical polymerization (FRP) is possible, synthesizing well-defined, low-dispersity architectures requires Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization .

Mechanistic Rationale

Methacrylates generate highly reactive tertiary propagating radicals. To control this, a highly active Chain Transfer Agent (CTA) such as 4-Cyanopentanoic acid dithiobenzoate (CPDB) is required. The dithiobenzoate group ensures rapid addition and fragmentation, maintaining a low concentration of active radicals and minimizing bimolecular termination. 1,4-Dioxane is selected as the solvent because it readily solubilizes both the hydrophobic BPM monomer and the resulting polymer, preventing premature phase separation.

Step-by-Step RAFT Methodology

This protocol is designed as a self-validating system to synthesize Poly(1-benzyl-3-piperidyl methacrylate) (PBPM) with a target DP of 100.

-

Reagent Preparation: In a 25 mL Schlenk flask, dissolve 2.59 g (10 mmol) of BPM monomer, 27.9 mg (0.1 mmol) of CPDB (CTA), and 3.3 mg (0.02 mmol) of Azobisisobutyronitrile (AIBN, Initiator) in 5.0 mL of anhydrous 1,4-dioxane.

-

Causality: The [Monomer]:[CTA]:[Initiator] ratio of 100:1:0.2 ensures that the vast majority of chains are initiated by the CTA, preserving the living end-group fidelity.

-

-

Deoxygenation (Critical Step): Seal the flask and perform three consecutive freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent radical scavenger that forms unreactive peroxy radicals. Absolute removal of O₂ is required to prevent an induction period and ensure linear first-order kinetics.

-

-

Thermal Polymerization: Backfill the flask with ultra-pure Argon. Immerse the flask in a pre-heated oil bath at 70 °C and stir magnetically for 16 hours.

-

Causality: 70 °C aligns with the ~5-hour half-life of AIBN, providing a steady, controlled flux of primary radicals.

-

-

Quenching & Purification: Remove the flask from the heat, expose the solution to air, and rapidly cool it in liquid nitrogen to quench the radicals. Dilute the mixture with 2 mL of THF, then precipitate dropwise into 200 mL of cold hexanes.

-

Self-Validation: Recover the pinkish precipitate (color indicates retained dithiobenzoate end-groups) via centrifugation. Analyze via ¹H NMR (CDCl₃) to confirm the disappearance of monomeric vinyl protons (δ 5.5–6.2 ppm). Size Exclusion Chromatography (SEC) should yield a unimodal distribution with a dispersity (Đ) < 1.2.

Fig 1: Step-by-step RAFT polymerization workflow for synthesizing controlled PBPM.

Advanced Applications in Drug Development & Materials Science

pH-Responsive Nanocarriers for Oncology

PBPM is highly prized in the development of "smart" drug delivery vehicles. When copolymerized with a hydrophilic block like Poly(ethylene glycol) (PEG), the resulting PEG-b-PBPM amphiphile self-assembles into core-shell micelles in aqueous solutions at physiological pH (7.4). At this pH, the piperidine ring is unprotonated, and the XLogP3 of 3.2 drives the BPM segments into a tight, hydrophobic core, securely encapsulating hydrophobic chemotherapeutics (e.g., Doxorubicin or Paclitaxel).

Upon endocytosis into a tumor cell, the micelle enters the endo/lysosomal pathway, where the pH drops to 5.5–6.5. This acidic environment protonates the tertiary amine of the piperidine ring. The sudden influx of positive charges causes massive electrostatic repulsion and rapid hydration of the core, leading to micelle dissociation and targeted spatial release of the drug payload.

Fig 2: pH-responsive self-assembly and targeted drug release mechanism of PBPM micelles.

Antimicrobial and Antifouling Coatings

Similar to other piperidine-based methacrylates used in N-halamine networks , PBPM can be post-functionalized to create highly effective antimicrobial surfaces. By reacting the tertiary amine of the PBPM backbone with alkyl halides (e.g., bromohexane) via a Menshutkin reaction, researchers can generate a permanent Quaternary Ammonium Compound (QAC) network. The combination of the cationic charge (which disrupts negatively charged bacterial cell walls) and the hydrophobic benzyl group (which penetrates the lipid bilayer) results in a highly potent, contact-killing antimicrobial coating ideal for medical devices and implants.

References

-

Macromolecules (ACS Publications). "RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology".[Link]

-

National Institutes of Health (PMC). "Controlling bacterial fouling with polyurethane/N-halamine semi-interpenetrating polymer networks".[Link]

Thermal Properties and Degradation Kinetics of Poly(1-Benzyl-3-piperidyl methacrylate)

Executive Summary

Poly(1-benzyl-3-piperidyl methacrylate) (PBPMA) represents a highly specialized class of functional polymethacrylates. By combining the hydrophobic, π−π stacking capabilities of a benzyl group with the radical-scavenging and pH-responsive nature of a hindered piperidyl ring, this polymer offers unique thermomechanical and stimuli-responsive properties. While direct literature on the homopolymer is highly niche, its thermal behavior can be rigorously deduced by analyzing the well-documented physics of its constituent moieties: poly(benzyl methacrylate) (PBzMA) and poly(piperidyl methacrylate) derivatives.

This whitepaper provides an in-depth technical analysis of the thermal properties, degradation kinetics, and analytical workflows associated with PBPMA, designed for polymer chemists and drug development professionals utilizing functional nanocarriers.

Molecular Architecture and Thermal Physics

The thermal properties of a polymer are fundamentally dictated by its molecular architecture. In PBPMA, the methacrylate backbone is appended with a bulky, dual-functional side chain (1-benzyl-3-piperidyl).

Glass Transition Temperature ( Tg ) Dynamics

The glass transition temperature ( Tg ) is primarily governed by chain flexibility and free volume. The homopolymer of benzyl methacrylate typically exhibits a Tg of approximately 75°C[1]. However, the introduction of the piperidyl ring significantly increases the steric bulk of the pendant group.

-

Steric Hindrance: The rigid piperidine ring restricts the rotational freedom of the polymer backbone. As the kinetic energy required to induce long-range segmental motion increases, the Tg is driven upward.

-

Intermolecular Interactions: The benzyl moiety facilitates strong π−π stacking between adjacent polymer chains, reducing free volume and further elevating the Tg [1].

-

Predicted Behavior: Based on the structural homology to hindered amine polymers, the Tg of PBPMA is estimated to fall within the 85°C–105°C range, making it a robust thermoplastic at physiological temperatures, which is ideal for stable drug encapsulation.

Thermo-Responsive Phase Separation

Polymers containing benzyl methacrylate moieties are known to exhibit complex Lower Critical Solution Temperature (LCST) behaviors in specific solvents, such as ionic liquids[2]. The piperidyl group introduces basicity, meaning PBPMA's thermal phase separation will be highly dependent on the protonation state of the nitrogen atom. In aqueous media, shifting the pH to deprotonate the piperidyl group will increase hydrophobicity, likely triggering a sharp, temperature-dependent phase transition (coil-to-globule transition) useful for targeted drug release.

Thermal Stability and Degradation Kinetics

The thermal degradation of polymethacrylates typically proceeds via random chain scission and unzipping (depolymerization). However, PBPMA possesses built-in thermal stabilization due to the piperidyl group, which acts as a Hindered Amine Light Stabilizer (HALS) and thermal antioxidant[3].

The Denisov Cycle and Radical Scavenging

When subjected to extreme thermal stress (>250°C), the polymer backbone begins to cleave, generating alkyl radicals ( R∙ ). In standard polymethacrylates, these radicals propagate rapidly, leading to catastrophic mass loss. In PBPMA, the piperidyl nitrogen undergoes oxidation to form a stable nitroxyl radical ( NO∙ ).

This nitroxyl radical intercepts the degrading alkyl radicals to form a stable alkoxyamine ( NOR ). When exposed to peroxy radicals ( ROO∙ ), the alkoxyamine yields non-radical products and regenerates the nitroxyl radical. This catalytic loop, known as the Denisov Cycle, significantly delays the onset of thermal degradation ( Td,5% )[3].

Fig 1: Thermal degradation pathway and radical scavenging (Denisov Cycle) by piperidyl moieties.

Activation Energy ( Ea )

Using the Flynn-Wall-Ozawa (FWO) isoconversional method, the activation energy for the thermal decomposition of benzyl methacrylate-based polymers is calculated to be approximately 182.7 kJ/mol[1]. The addition of the piperidyl radical scavenger is expected to push the Ea of PBPMA closer to 190-200 kJ/mol, indicating superior thermal resilience compared to standard aliphatic methacrylates.

Quantitative Thermal Data Summary

The following table synthesizes the expected thermal parameters of PBPMA, derived from the established physics of its constituent functional groups[1][3].

| Thermal Property | Estimated Value / Range | Primary Structural Driver | Analogous Reference System |

| Glass Transition ( Tg ) | 85°C – 105°C | Bulky benzyl-piperidyl pendant restricting backbone rotation. | Poly(benzyl methacrylate) ( Tg = 75°C)[1] |

| Onset of Degradation ( Td,5% ) | 260°C – 280°C | Radical scavenging by the piperidyl nitrogen (HALS effect). | Poly(TMPM) derivatives[3] |

| Peak Degradation ( Td,max ) | 350°C – 380°C | Depolymerization and ester cleavage. | PBzMA homopolymer[1] |

| Activation Energy ( Ea ) | ~185 – 195 kJ/mol | Aromatic π−π stacking and stable C-C backbone. | PBzMA/Graphite (182.7 kJ/mol)[1] |

Standardized Analytical Workflows

To accurately characterize the thermal properties of PBPMA, empirical validation must be conducted using self-validating instrumental protocols. Below are the rigorous methodologies required.

Protocol A: Differential Scanning Calorimetry (DSC) for Tg Determination

Causality: DSC measures the change in heat capacity ( Cp ) as the polymer transitions from a glassy to a rubbery state. Erasing the thermal history is critical to prevent solvent plasticization or residual synthesis stresses from artificially lowering the Tg .

-

Instrument Calibration: Run a high-purity Indium standard to validate temperature accuracy ( Tm = 156.6°C) and cell constant.

-

Sample Preparation: Weigh exactly 5.0–10.0 mg of dried PBPMA into a standard aluminum pan and crimp the lid. Self-validation: Ensure the sample is spread evenly to minimize thermal lag.

-

First Heating Cycle (Thermal History Erasure): Ramp the temperature from 20°C to 150°C at 10°C/min under a 50 mL/min Nitrogen purge. Hold isothermally for 3 minutes.

-

Cooling Cycle: Quench cool the sample from 150°C to 0°C at 20°C/min.

-

Second Heating Cycle (Data Acquisition): Ramp from 0°C to 200°C at 10°C/min.

-

Analysis: Determine the Tg by calculating the half-height of the step transition in the heat flow curve during the second heating cycle.

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Causality: TGA isolates purely thermal cleavage events. Running the analysis at multiple heating rates allows for the calculation of activation energy without assuming a specific kinetic reaction model (FWO method).

-

Baseline Correction: Run an empty platinum pan under identical experimental conditions to subtract buoyancy effects.

-

Sample Loading: Load 10 mg of PBPMA into the tared platinum pan.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min. Causality: Prevents premature oxidative degradation.

-

Dynamic Heating: Heat the sample from 25°C to 600°C. To perform FWO kinetic analysis, repeat this step on fresh samples at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min)[1].

-

Data Extraction: Record the temperature at 5% mass loss ( Td,5% ) and the peak of the derivative thermogravimetry (DTG) curve ( Td,max ). Plot log(β) versus 1/T at specific conversion intervals to extract Ea .

Sources

A Technical Guide to the Characterization and Solubility of 1-Benzyl-3-piperidyl Methacrylate in Organic Solvents

Abstract: 1-Benzyl-3-piperidyl methacrylate is a functional monomer with significant potential in the development of advanced polymers for biomedical applications, including drug delivery systems and biocompatible materials.[1][2] The piperidine moiety offers a site for pH-responsiveness or further functionalization, while the benzyl and methacrylate groups provide hydrophobic character and a polymerizable unit, respectively. A fundamental understanding of its solubility in organic solvents is a critical prerequisite for its synthesis, purification, polymerization, and formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and apply the solubility characteristics of this compound. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes robust, field-proven methodologies and the scientific rationale behind them, empowering researchers to generate reliable data for their specific applications.

Part 1: Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a compound is governed by its molecular structure and its interactions with the solvent. An analysis of the constituent parts of 1-Benzyl-3-piperidyl methacrylate allows for a qualitative prediction of its solubility behavior.

-

Benzyl Group (-CH₂-Ph): This large, nonpolar aromatic group contributes significantly to the molecule's hydrophobicity. It will favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces and π-π stacking.

-

Piperidyl Group (C₅H₁₀N-): The tertiary amine within the piperidine ring is a polar, basic center capable of hydrogen bonding with protic solvents. Its presence adds a degree of polarity to the molecule.

-

Methacrylate Group (-O-C(O)-C(CH₃)=CH₂): The ester linkage is polar, while the vinyl group is nonpolar. This group is the site of polymerization and its ester nature makes it susceptible to hydrolysis under strong acidic or basic conditions.

Based on this composite structure, 1-Benzyl-3-piperidyl methacrylate can be classified as a molecule with mixed polarity. It is predicted to be most soluble in solvents that can effectively solvate both its large hydrophobic domains and its smaller polar regions.

Expected Solubility Trends:

-

High Solubility: Expected in moderately polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and acetone. These solvents can accommodate both the polar and nonpolar characteristics of the molecule.

-

Moderate to Good Solubility: Expected in aromatic solvents like toluene, which can interact favorably with the benzyl group.

-

Limited Solubility: Expected in highly polar protic solvents like water and methanol, where the large hydrophobic benzyl group would disrupt the solvent's strong hydrogen-bonding network.[3]

-

Poor Solubility: Expected in very nonpolar aliphatic solvents like n-hexane, which cannot effectively solvate the polar piperidine and ester moieties.[4]

Part 2: A Validated Protocol for Experimental Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol describes a robust gravimetric method for determining the solubility of 1-Benzyl-3-piperidyl methacrylate in a range of organic solvents. This method is reliable and relies on fundamental principles of phase equilibria.[5]

Experimental Workflow for Solubility Measurement

The overall process involves creating a saturated solution, separating the excess solid, and quantifying the amount of dissolved solute in a known volume of the supernatant.

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

1-Benzyl-3-piperidyl methacrylate (synthesized and purified)

-

Selected organic solvents (analytical grade or higher): e.g., Dichloromethane, Tetrahydrofuran, Acetone, Toluene, Methanol, n-Hexane

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Benchtop centrifuge

-

Calibrated positive-displacement micropipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or nitrogen evaporation system

2. Protocol:

-

Preparation of Slurries: For each solvent, add an excess amount of 1-Benzyl-3-piperidyl methacrylate to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation. As a starting point, aim for a concentration at least 2-3 times higher than the estimated solubility.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached.[5] For viscous polymers or poorly understood systems, extending this to 48 hours is advisable.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the majority of the excess solid settle. To ensure complete removal of suspended particles, centrifuge the vials at a moderate speed (e.g., 3000-5000 rpm) for 15-20 minutes.

-

Aliquoting: Immediately after centrifugation, carefully open the vial and withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. Transfer this aliquot to a clean, pre-weighed (tared) vial.

-

Solvent Evaporation: Remove the solvent from the tared vial. This can be done by placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) or by using a gentle stream of nitrogen gas. Ensure the temperature is well below the boiling point of the solute to prevent loss of material.

-

Drying and Weighing: Once the solvent is fully evaporated, place the vial in a vacuum oven for several hours to remove any residual solvent traces. Cool the vial to room temperature in a desiccator before weighing it on the analytical balance. Repeat the drying and weighing cycle until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of vial + dried residue) - (Weight of tared vial) / Volume of supernatant transferred (mL)

Part 3: Data Presentation and Application in Research & Development

The quantitative data generated from the protocol should be systematically organized for easy comparison and interpretation.

Table 1: Solubility of 1-Benzyl-3-piperidyl Methacrylate in Organic Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Dichloromethane (DCM) | Chlorinated | High | [Researcher to fill in data] |

| Tetrahydrofuran (THF) | Ether (Aprotic Polar) | High | [Researcher to fill in data] |

| Acetone | Ketone (Aprotic Polar) | High | [Researcher to fill in data] |

| Toluene | Aromatic | Moderate | [Researcher to fill in data] |

| Methanol | Alcohol (Protic Polar) | Limited | [Researcher to fill in data] |

| n-Hexane | Aliphatic (Nonpolar) | Poor | [Researcher to fill in data] |

Application-Specific Insights

The determined solubility data is crucial for making informed decisions in subsequent research and development phases.

-

Solvent Selection for Polymerization:

-

For solution polymerization techniques like free-radical or RAFT polymerization, a solvent in which both the monomer and the resulting polymer are highly soluble is required.[6][7] Toluene and THF are often excellent candidates for methacrylate polymerizations.[4][8] The solubility data will directly inform the choice of reaction medium to ensure a homogeneous reaction and control over the polymer's molecular weight.

-

-

Purification Strategies:

-

Solubility data is key to developing purification protocols. For instance, if the compound is highly soluble in dichloromethane but poorly soluble in n-hexane, it can be purified by dissolving the crude product in a minimal amount of DCM and then adding excess n-hexane to induce precipitation, leaving more soluble impurities behind.

-

-

Formulation for Drug Delivery:

-

When designing drug delivery systems, the solubility of the polymer is paramount.[1] For creating polymer nanoparticles via emulsion or nanoprecipitation methods, the polymer must be dissolved in a water-miscible organic solvent (like acetone or THF) that can then be rapidly mixed with an aqueous phase (the non-solvent) to induce particle formation.[9] The solubility value dictates the maximum possible polymer concentration in the organic phase, which in turn influences particle size and drug loading efficiency.[10]

-

Conclusion

While direct literature data on the solubility of 1-Benzyl-3-piperidyl methacrylate is scarce, a combination of theoretical prediction based on its chemical structure and a robust experimental protocol provides a clear path for its characterization. The methodologies outlined in this guide enable researchers to generate the reliable, quantitative data necessary to unlock the full potential of this promising monomer in polymer chemistry, materials science, and drug development.

References

-

ResearchGate. (n.d.). Solubility of Polymethyl Methacrylate in Organic Solvents. Available at: [Link]

-

Mao, B., Li, M., & Liu, B. (2017). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. PMC. Available at: [Link]

-

ResearchGate. (2017). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. Available at: [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]

-

Scribd. (n.d.). PMMA Solubility in Common Solvents. Available at: [Link]

-

PubChem. (n.d.). Benzyl methacrylate. Available at: [Link]

-

Fonseca, A. C., Serro, A. P., & Simões, S. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. PubMed. Available at: [Link]

-

DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available at: [Link]

-

MDPI. (2025). Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms. Available at: [Link]

-

JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. (2024). Synthesis, Characterization, and Thermal Properties of Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymers. Available at: [Link]

-

Cheméo. (n.d.). Benzyl methacrylate. Available at: [Link]

-

ResearchGate. (2021). The application research of benzyl methacrylate (BzMA) in acrylate latex pressure sensitive adhesives. Available at: [Link]

-

ScienceDirect. (2021). The application research of benzyl methacrylate (BzMA) in acrylate latex pressure sensitive adhesives. Available at: [Link]

-

ResearchGate. (n.d.). Polymers based on benzyl methacrylate: Synthesis via atom transfer radical polymerization, characterization, and thermal stabilities. Available at: [Link]

-

ResearchGate. (2014). Solubility of benzyl methacrylate/methacrylic acid copolymers in carbon dioxide-expanded acetone and correlation with the PC-SAFT equation of state. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly. Available at: [Link]

Sources

- 1. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. dergi-fytronix.com [dergi-fytronix.com]

- 7. Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Engineering the Future: Advanced Applications of Piperidine-Containing Methacrylates in Catalysis and Biomedicine

Executive Summary

The functionalization of methacrylate backbones with nitrogen-containing heterocycles has opened new frontiers in polymer chemistry. Among these, piperidine-containing methacrylates (PCMs) have emerged as highly versatile monomers. The unique chemical environment of the piperidine ring—characterized by its tunable basicity (pKa ~8–10), nucleophilicity, and capacity for quaternization—enables the synthesis of smart, stimuli-responsive polymers. This technical guide explores the core applications of novel PCMs, focusing on their transformative role as heterogeneous organocatalysts in continuous-flow microfluidic reactors and their utility in advanced biomedical materials.

Chemical Rationale: The Piperidine Advantage

The integration of a piperidine pendant group into a polymethacrylate chain provides a distinct physicochemical advantage. The secondary or tertiary amine nitrogen within the six-membered ring acts as a potent hydrogen-bond acceptor and a nucleophilic center.

When polymerized, the resulting network exhibits profound solvent-dependent swelling and pH-responsive phase transitions . In organic synthesis, this swelling behavior is critical: it dictates the mass transfer rates of reactants to the buried catalytic sites within the polymer matrix. In biomedical applications, the protonation state of the piperidine nitrogen can be leveraged to trigger the release of encapsulated therapeutics in acidic tumor microenvironments or to disrupt bacterial cell membranes upon quaternization.

Heterogeneous Organocatalysis in Microfluidic Reactors (MFRs)

One of the most promising recent applications of PCMs is their use as gel-bound organocatalysts for the [1]. Traditionally, this carbon-carbon bond-forming reaction relies on homogeneous base catalysts, which complicate product purification and generate significant chemical waste.

By photopolymerizing piperidine methacrylate with crosslinkers like ethylene glycol dimethacrylate (EGDMA), researchers have developed swellable polymeric gel dots. When integrated into a continuously operated microfluidic reactor (MFR), these PCM gel dots catalyze the synthesis of bioactive molecules, such as[2], with exceptional efficiency.

Mechanistic Causality

The catalytic efficiency of PCM networks is not solely dependent on the number of piperidine groups, but rather on the swelling capacity of the polymer in the chosen solvent system. A solvent mixture of DMSO/methanol (7:3 v/v) maximizes the solvation of the polymer chains, expanding the network. This physical expansion reduces steric hindrance, allowing bulky reactants (like curcumin and 4-nitrobenzaldehyde) to freely diffuse into the gel and interact with the basic nitrogen sites. The piperidine nitrogen facilitates the reaction by deprotonating the active methylene group to form an enolate, while simultaneously activating the aldehyde via an iminium ion intermediate.

Piperidine-catalyzed Knoevenagel condensation signaling and reaction pathway.

Quantitative Performance Data

The transition from batch processing to continuous-flow MFR systems demonstrates a significant improvement in catalyst utilization and turnover number.

Table 1: Catalytic Performance of PCM Networks in CUM Derivative Synthesis

| Reaction Mode | Catalyst Composition | Solvent System | Temp (°C) | Catalyst Loading (%) | Conversion (%) |

| Batch | PCM-A (Low Swelling) | DMSO/MeOH (7:3) | 40 | 90 | ~34 |

| Batch | PCM-B (High Swelling) | DMSO/MeOH (7:3) | 40 | 90 | ~99 |

| Continuous MFR | PCM Gel Dots | DMSO/MeOH (7:3) | 40 | 50 | 72 |

Data synthesized from continuous-flow microfluidic reactor studies[2]. Note that the MFR achieves high conversion with nearly half the catalyst loading of the batch system.

Protocol 1: Synthesis and MFR Integration of PCM Gel Dots

This protocol is designed as a self-validating system to ensure catalytic integrity at each stage.

-

Monomer Formulation: Mix piperidine methacrylate (catalyst monomer), methyl methacrylate (MMA, structural monomer), and EGDMA (crosslinker) in a 90:9:1 molar ratio. Add a photoinitiator (e.g., Irgacure 2959, 1 wt%).

-

Validation: Perform offline 1 H NMR on the pre-polymer mixture to confirm monomer ratios before crosslinking.

-

-

Photopolymerization: Dispense the mixture into a PDMS mold and expose it to UV light (365 nm) for 10 minutes to form cylindrical gel dots.

-

Validation (Causality Check): Immerse a subset of gel dots in the target solvent (DMSO/MeOH). Measure the swelling ratio ( Wswollen/Wdry ). A swelling ratio <2.0 indicates over-crosslinking, which will restrict reactant diffusion and kill catalytic activity.

-

-

MFR Integration: Load the validated gel dots into the channels of a glass/PDMS microfluidic reactor.

-

Validation: Run pure solvent through the MFR at the target flow rate. Introduce a pulse of inert dye and monitor the residence time distribution to ensure no channeling or dead zones occur around the gel dots.

-

-

Continuous Catalysis: Pump the reactant stream (CUM and 4-nitrobenzaldehyde) through the MFR at 40 °C. Collect the effluent.

-

Validation: Analyze the effluent via offline 1 H NMR. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the alkene proton signal confirms successful C-C bond formation.

-

Workflow for microfluidic reactor setup and continuous-flow catalysis.

Stimuli-Responsive Biomedical & Antimicrobial Materials

Beyond catalysis, PCMs are highly valuable in the development of smart biomaterials. The intrinsic properties of the piperidine ring can be manipulated for targeted drug delivery and contact-active antimicrobial surfaces.

pH-Responsive Drug Delivery

Because the pKa of the piperidine ring is typically between 8 and 10, poly(piperidine methacrylate) undergoes a sharp hydrophobic-to-hydrophilic transition as the environmental pH drops below physiological levels (pH 7.4 to pH 5.5). In the slightly acidic microenvironment of solid tumors or within cellular endosomes, the nitrogen atoms become protonated.

Causality: Electrostatic repulsion between the newly formed cationic sites forces the polymer chains apart. This swelling disrupts the integrity of the nanocarrier, triggering the rapid, localized release of encapsulated hydrophobic drugs (e.g., doxorubicin).

Antimicrobial and Dental Coatings

By reacting the piperidine nitrogen with alkyl halides (e.g., bromohexane), the polymer can be permanently quaternized into a polycationic network.

Causality: The positively charged quaternized piperidine (QPCM) strongly binds to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on bacterial cell walls. The hydrophobic alkyl chain then intercalates into the lipid bilayer, causing membrane lysis and cell death. This makes QPCMs ideal candidates for non-leaching antibacterial dental resins and medical device coatings.

Protocol 2: Quaternization of PCMs for Antimicrobial Coatings

-

Polymerization: Synthesize linear poly(piperidine methacrylate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure a narrow molecular weight distribution.

-

Validation: Use Gel Permeation Chromatography (GPC) to confirm the polydispersity index (PDI) is <1.2 , ensuring uniform coating behavior.

-

-

Quaternization (Alkylation): Dissolve the polymer in anhydrous DMF. Add an excess of 1-bromohexane and reflux at 80 °C for 24 hours.

-

Validation: Precipitate the polymer and analyze via FTIR. The shift of the C-N stretching band and the appearance of a strong peak at ~3400 cm −1 (due to increased hygroscopicity of the quaternary ammonium salt) confirms successful alkylation.

-

-

Surface Coating: Spin-coat the QPCM solution onto a glass or titanium substrate and cure.

-

Validation: Perform a contact angle measurement. A significant drop in the water contact angle compared to the unquaternized polymer confirms the presence of the highly polar, antimicrobial cationic surface.

-

Conclusion

Piperidine-containing methacrylates represent a highly adaptable class of functional monomers. By understanding the underlying causality of their chemical behavior—specifically their solvent-dependent swelling and pH-responsive protonation—scientists can engineer highly efficient, reusable microfluidic catalysts and advanced biomedical coatings. As continuous-flow manufacturing and smart biomaterials continue to evolve, PCMs will undoubtedly play a foundational role in bridging the gap between polymer chemistry and applied bioengineering.

References

-

Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst Source: MDPI Gels, 2025, 11(4), 278. URL:[Link]

-

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: The Journal of Physical Chemistry B, 2017, 121(20). URL:[Link]

Sources

Application Note: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 1-Benzyl-3-piperidyl Methacrylate

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of functional, stimuli-responsive polymers is a cornerstone of modern drug delivery and smart materials design. 1-Benzyl-3-piperidyl methacrylate (BPMA) is a highly valuable monomer due to its bulky, hydrophobic benzyl group and a pH-responsive tertiary amine embedded within the piperidine ring. When polymerized, poly(BPMA) exhibits unique conformational transitions and serves as an excellent precursor for quaternized antimicrobial coatings or gene delivery vectors.

To achieve a predictable molecular weight and narrow dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice. For basic, bulky monomers like piperidyl methacrylates, RAFT provides exceptional control over the chain architecture, enabling the synthesis of complex block copolymers[1].

Chain Transfer Agent (CTA) Selection

Methacrylates generate sterically hindered, relatively stable tertiary propagating radicals. Therefore, they require a RAFT agent with a highly active Z-group and an R-group that is a superior leaving group compared to the propagating methacrylate radical. 4-Cyanopentanoic acid dithiobenzoate (CPDB) is selected for this protocol. The dithiobenzoate Z-group (phenyl ring) stabilizes the intermediate radical, while the cyanopentanoic acid R-group efficiently fragments and re-initiates the methacrylate monomer[2][3].

Mechanistic Pathway

The RAFT process relies on a delicate balance between radical initiation, propagation, and a degenerative chain-transfer equilibrium. The continuous exchange of the dithiobenzoate moiety among propagating chains ensures that all chains grow simultaneously, minimizing bimolecular termination[4].

Figure 1: RAFT polymerization mechanism highlighting the critical addition-fragmentation equilibrium.

Experimental Design & Causality

Every step in a living radical polymerization must be tightly controlled to prevent radical quenching or irreversible termination.

Reagent Causality Matrix

-

Monomer (BPMA): Must be stripped of storage inhibitors (e.g., MEHQ). Crucial Choice: We use basic alumina to purify BPMA. Using acidic alumina would protonate the tertiary amine of the piperidine ring, causing the monomer to bind irreversibly to the column.

-

Initiator (AIBN): Azobisisobutyronitrile is chosen for its predictable decomposition kinetics. At 70 °C, AIBN provides a steady, low concentration of primary radicals, which is essential to maintain the "living" character of the polymerization[3][4].

-

Solvent (1,4-Dioxane): BPMA is amphiphilic (hydrophobic benzyl, polar piperidine). 1,4-Dioxane is a universally excellent solvent that maintains the solubility of both the monomer and the growing polymer chain, preventing premature precipitation which would broaden the molecular weight distribution.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the RAFT polymerization of BPMA.

Step-by-Step Protocol

Target DP (Degree of Polymerization): 100 Molar Ratio: [BPMA] : [CPDB] : [AIBN] = 100 : 1 : 0.2

Step 1: Reagent Preparation

-

Monomer Purification: Pass 5.0 g (19.28 mmol) of BPMA through a short column of activated basic alumina to remove the MEHQ inhibitor. Collect the eluent in a tared, foil-wrapped flask (BPMA is light-sensitive).

-

Initiator Purification: Recrystallize AIBN from methanol twice. Dry under vacuum at room temperature. Warning: Do not heat AIBN during drying.

Step 2: Reaction Assembly

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5.0 g (19.28 mmol) of purified BPMA.

-

Add 53.8 mg (0.1928 mmol) of CPDB (RAFT agent). The solution will turn a distinct pink/red color due to the dithiobenzoate group.

-

Add 6.3 mg (0.0385 mmol) of AIBN.

-

Add 5.0 mL of anhydrous 1,4-dioxane to achieve a homogeneous solution.

Step 3: Deoxygenation (Freeze-Pump-Thaw)

Causality: Oxygen is a potent radical scavenger. Even trace amounts will cause an induction period and increase the dispersity (Đ).

-

Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen solid.

-

Open the flask to a high vacuum line for 5 minutes to evacuate the headspace.

-

Close the vacuum valve and thaw the flask in a room-temperature water bath. Watch for bubbles of trapped oxygen escaping the liquid.

-

Repeat this cycle three times . On the final thaw, backfill the flask with ultra-pure Argon gas.

Step 4: Polymerization

-

Place the Schlenk flask in a pre-heated oil bath at 70 °C .

-

Stir at 400 rpm.

-

Validation Checkpoint: To monitor kinetics, use a degassed syringe to extract 0.1 mL aliquots at 2, 4, 8, 16, and 24 hours. Inject these into NMR tubes containing CDCl3 for conversion analysis.

Step 5: Quenching and Purification

-

After 24 hours, stop the reaction by removing the flask from the oil bath, plunging it into an ice-water bath (0 °C), and opening the septum to the atmosphere. The sudden drop in temperature and influx of oxygen immediately quenches the propagating radicals.

-

Validation Checkpoint: The solution should retain a light pink hue. If the solution is completely colorless, the RAFT agent has degraded (often due to excess oxygen or amine-induced aminolysis).

-

Dilute the mixture with an additional 5 mL of 1,4-dioxane.

-

Precipitate the polymer by adding the solution dropwise into 200 mL of vigorously stirred, ice-cold hexane. Poly(BPMA) will precipitate as a pinkish solid.

-

Isolate the polymer via centrifugation (8000 rpm, 10 mins).

-

Dissolve the pellet in a minimum amount of THF and reprecipitate in cold hexane to remove residual monomer.

-

Dry the final product under vacuum at 40 °C for 24 hours.

Quantitative Data & Quality Control

To validate the "living" nature of the polymerization, experimental molecular weight ( Mn ) must closely track the theoretical molecular weight, and the dispersity (Đ) should remain narrow (< 1.20) throughout the reaction[4].

The theoretical molecular weight is calculated using the following equation:

Mn,theo=([CPDB]0[BPMA]0×Conversion×MWBPMA)+MWCPDB(Where MWBPMA=259.34 g/mol and MWCPDB=279.4 g/mol )

Table 1: Kinetic and Molecular Weight Evolution of Poly(BPMA)

| Time (h) | Monomer Conversion (%)* | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |

| 2 | 15.0 | 4,170 | 4,500 | 1.12 |

| 4 | 32.0 | 8,578 | 8,900 | 1.10 |

| 8 | 58.0 | 15,321 | 15,800 | 1.11 |

| 16 | 85.0 | 22,323 | 22,100 | 1.14 |

| 24 | 94.0 | 24,657 | 24,900 | 1.16 |

*Determined via 1 H NMR by comparing the integration of the vinyl protons of the monomer (approx. 5.5 and 6.1 ppm) against the benzylic protons (approx. 3.5 ppm). **Determined via Gel Permeation Chromatography (GPC/SEC) in THF relative to PMMA standards.

Post-Polymerization Considerations

Because the polymer retains the dithiobenzoate end-group (indicated by its pink color), it can be used as a macro-CTA to synthesize block copolymers (e.g., chain extension with hydrophilic monomers like PEGMA to form amphiphilic micelles).

If the dithiobenzoate group is undesirable for downstream biological applications (due to potential toxicity or color), it can be removed via radical-induced reduction using a 20-fold excess of AIBN in the presence of a hydrogen donor (like tributyltin hydride or a less toxic alternative like hypophosphite) at 80 °C for 2 hours.

Sources

Application Notes and Protocols for the Copolymerization of 1-Benzyl-3-piperidyl methacrylate (BPMA)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Piperidine-Containing Copolymers

The incorporation of piperidine moieties into polymer structures offers a versatile platform for the development of advanced materials with tailored properties for biomedical applications. The tertiary amine functionality of the piperidine ring can impart pH-responsiveness, potential for drug conjugation, and unique interaction capabilities with biological systems. 1-Benzyl-3-piperidyl methacrylate (BPMA) is a functional monomer of significant interest, combining the reactive methacrylate group for polymerization with a bulky, hydrophobic benzyl group and a hydrophilic, ionizable piperidine ring.

This guide provides a comprehensive overview of the synthesis of BPMA and its copolymerization with other vinyl monomers. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both monomer synthesis and copolymerization via free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization, and discuss the characterization and potential applications of the resulting copolymers, particularly in the realm of drug delivery.

Part 1: Synthesis of 1-Benzyl-3-piperidyl methacrylate (BPMA) Monomer

The synthesis of BPMA is a critical first step and can be achieved through the esterification of 1-Benzyl-3-hydroxypiperidine with a suitable methacrylic acid derivative. 1-Benzyl-3-hydroxypiperidine is a commercially available precursor, or it can be synthesized from 3-hydroxypyridine and a benzyl halide.[1]

Reaction Scheme:

Caption: Synthesis of 1-Benzyl-3-piperidyl methacrylate (BPMA).

Protocol 1: Synthesis of BPMA via Esterification with Methacryloyl Chloride

This protocol describes the synthesis of BPMA from 1-Benzyl-3-hydroxypiperidine and methacryloyl chloride. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without reacting with the electrophilic methacryloyl chloride.

Materials:

-

1-Benzyl-3-hydroxypiperidine[2]

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-3-hydroxypiperidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ) to prevent premature polymerization.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude BPMA by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Copolymerization of BPMA

The presence of the tertiary amine in BPMA makes it an excellent candidate for creating "smart" or stimuli-responsive polymers. Copolymerization with various comonomers allows for the fine-tuning of properties such as hydrophilicity, glass transition temperature (Tg), and drug loading capacity.

Potential Comonomers and Their Influence:

| Comonomer | Abbreviation | Expected Influence on Copolymer Properties |

| Methyl Methacrylate | MMA | Increases Tg and hydrophobicity.[3][4] |

| N-Vinylpyrrolidone | NVP | Increases hydrophilicity and biocompatibility.[5] |

| 2-Hydroxyethyl Methacrylate | HEMA | Introduces hydroxyl groups for further functionalization or increased hydrophilicity. |

| Di(ethylene glycol) methyl ether methacrylate | DEGMEMA | Imparts thermo-responsiveness (LCST behavior). |

| Styrene | St | Increases hydrophobicity and aromatic content.[6] |

Protocol 2: Free-Radical Copolymerization of BPMA with Methyl Methacrylate (MMA)

This protocol outlines a standard free-radical solution polymerization, a robust and widely used method for synthesizing a variety of copolymers.

Materials:

-

1-Benzyl-3-piperidyl methacrylate (BPMA)

-

Methyl methacrylate (MMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or tetrahydrofuran)

-

Methanol (for precipitation)

Procedure:

Caption: Workflow for free-radical copolymerization.

-

In a Schlenk flask, dissolve the desired molar ratio of BPMA and MMA in the chosen anhydrous solvent.

-

Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

-

Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at 60-70°C.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

-

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the copolymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration and wash it with fresh non-solvent.

-

Dry the resulting copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Controlled Radical Copolymerization of BPMA with N-Vinylpyrrolidone (NVP) via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers excellent control over molecular weight, dispersity, and polymer architecture. This is particularly advantageous for creating well-defined block copolymers for advanced drug delivery systems.

Materials:

-

1-Benzyl-3-piperidyl methacrylate (BPMA)

-

N-Vinylpyrrolidone (NVP), inhibitor removed

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Diethyl ether (for precipitation)

Procedure:

-

In a vial equipped with a magnetic stir bar, add the RAFT agent, AIBN, BPMA, and NVP in the desired molar ratios. The ratio of monomer to RAFT agent will determine the target molecular weight.

-

Add the anhydrous solvent to achieve the desired monomer concentration.

-

Seal the vial with a rubber septum and deoxygenate the solution by purging with an inert gas for at least 30 minutes.

-

Place the vial in a preheated heating block or oil bath at the desired temperature (typically 60-80°C).

-

Monitor the polymerization by taking aliquots at different time points to determine monomer conversion via ¹H NMR spectroscopy and molecular weight evolution by Gel Permeation Chromatography (GPC).

-

Once the desired conversion is reached, quench the polymerization by cooling the vial in an ice bath and exposing it to air.

-

Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

-

Isolate the polymer by filtration or decantation and dry it under vacuum.

Part 3: Characterization of BPMA Copolymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized copolymers.

Key Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the incorporation of both monomers into the copolymer chain and allows for the determination of the copolymer composition by comparing the integral ratios of characteristic peaks of each monomer unit.[7] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the copolymer.[3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups from both monomers in the copolymer. |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the copolymer, which provides insights into its physical state and chain dynamics. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the copolymer. |

Determining Copolymer Composition and Reactivity Ratios

The composition of the copolymer can be determined from ¹H NMR spectra by integrating the signals corresponding to each monomer unit. For a P(BPMA-co-MMA) copolymer, for example, one could compare the integral of the benzyl protons of the BPMA unit to the integral of the methoxy protons of the MMA unit.

The monomer reactivity ratios (r₁ and r₂) describe the relative reactivity of a propagating radical ending in one monomer unit towards the same and the other monomer. These can be determined by polymerizing a series of copolymers with varying monomer feed ratios and analyzing the resulting copolymer compositions at low conversion (<10%). The data can then be analyzed using methods such as the Fineman-Ross or Kelen-Tüdos methods.[8]

Part 4: Potential Applications in Drug Development

Copolymers containing BPMA are promising candidates for various drug delivery applications due to their unique combination of properties:

-

pH-Responsive Drug Delivery: The tertiary amine of the piperidine ring can be protonated at lower pH values, leading to a change in the polymer's solubility and conformation. This can be exploited for targeted drug release in the acidic microenvironment of tumors or within endosomes.

-

Micellar Drug Carriers: Amphiphilic block copolymers of BPMA with a hydrophilic monomer like NVP or HEMA can self-assemble in aqueous solutions to form micelles. The hydrophobic core, formed by the BPMA block, can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.

-

Gene Delivery: The cationic nature of the protonated piperidine ring can facilitate the complexation with negatively charged nucleic acids (DNA, siRNA), forming polyplexes for gene delivery applications.

Conclusion

The copolymerization of 1-Benzyl-3-piperidyl methacrylate offers a facile route to a new class of functional polymers with significant potential in the biomedical field. By carefully selecting comonomers and polymerization techniques, researchers can tailor the properties of these materials to meet the specific demands of advanced drug delivery systems and other therapeutic applications. The protocols and information provided in this guide serve as a foundational resource for scientists and professionals seeking to explore the exciting possibilities of BPMA-based copolymers.

References

-

ACS Publications. (2010, February 8). Facile Syntheses of Enantiopure 3-Hydroxypiperidine Derivatives and 3-Hydroxypipecolic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Dehong Biotechnology. (2025, September 8). How is 3 - Hydroxypiperidine synthesized? - Blog. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

-

Synthetic Communications. (2006, August 23). A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Retrieved from [Link]

- S. K. Ignatov, et al. (n.d.). Synthesis, Characterization and Determination of Reactivity- Ratios of Acrylamide-Methacrylate Copolymers. Journal of the Indian Chemical Society.

-

Polymer Chemistry. (2019, November 19). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics. Royal Society of Chemistry. Retrieved from [Link]

- Y. Yagci, et al. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. Middle East Technical University.

-

Scribd. (n.d.). Solution Polymerization of Methyl Methacrylate. Retrieved from [Link]

-

PubMed. (2024, May 3). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. Retrieved from [Link]

-

MDPI. (2024, May 3). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. Polymers. Retrieved from [Link]

-

Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Characterization of glycidyl methacrylate/styrene copolymers by one- and two-dimensional NMR spectroscopy. Retrieved from [Link]

-

eScholarship. (n.d.). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Retrieved from [Link]

- Brill. (n.d.). Preparation of Methacrylate End-Functionalized Poly(2-ethyl-2-oxazoline) Macromonomers. Designed Monomers and Polymers.

- Macromolecules. (2011, October 17). Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF.

-

ResearchGate. (n.d.). Determination of Reactivity Ratios of Copolymerization of Acrylamide (Am) and Methacryloxyethyltrimethyl Ammonium Chloride (Dmc) with Ultraviolet Initiation, and Their Sequence Length Distribution. Retrieved from [Link]

- ACS Publications. (n.d.).

- Defense Technical Information Center. (n.d.).

-

MDPI. (2021, March 3). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers. Retrieved from [Link]

-

ACS Publications. (2023, August 30). Surface-Initiated Living Anionic Polymerization of Functional Methacrylates from the Surface of Organic Particles. Macromolecules. Retrieved from [Link]

- Runsheng Mao & Malcolm B. Huglin. (n.d.). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model.

-

ResearchGate. (n.d.). Copolymerization of methyl methacrylate and N‐alkyl methacrylamide. Retrieved from [Link]

-

Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

- Google Patents. (n.d.). DE19503551B4 - (Meth) acrylsäureesterderivate.

- Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

-

Wikipedia. (n.d.). Methacrylic anhydride. Retrieved from [Link]

-

PMC. (2023, April 7). Synthesis of Bio-Based Thermoset Mixture Composed of Methacrylated Rapeseed Oil and Methacrylated Methyl Lactate: One-Pot Synthesis Using Formed Methacrylic Acid as a Continual Reactant. Retrieved from [Link]

Sources

- 1. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 2. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. rhofstad.win.tue.nl [rhofstad.win.tue.nl]

- 7. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-Benzyl-3-piperidyl Methacrylate in Advanced Drug Delivery Systems

Introduction: A Novel Cationic Polymer for pH-Responsive Drug Delivery

The pursuit of targeted and controlled drug release has led to the development of "smart" polymers that respond to specific physiological cues. Among these, pH-responsive polymers have garnered significant attention due to the distinct pH gradients present in the body, particularly between healthy tissues (pH ~7.4) and pathological environments like tumors or endosomes (acidic pH).[1][2] This document provides a comprehensive guide to the application of 1-Benzyl-3-piperidyl methacrylate (BPMA) in the formulation of innovative drug delivery systems. The tertiary amine within the piperidine moiety of BPMA is expected to have a pKa that allows for protonation in acidic environments. This protonation can induce changes in polymer solubility and conformation, making poly(1-Benzyl-3-piperidyl methacrylate) (PBPMA) an excellent candidate for pH-triggered drug release.[3][4]

Polymer-based drug delivery systems offer numerous advantages, including enhanced drug stability, improved bioavailability, and the potential for controlled and sustained release, which can reduce dosing frequency and improve patient compliance.[][6][7] Methacrylate-based polymers, in particular, are widely used in pharmaceutical formulations due to their biocompatibility and tunable properties.[8][9] This guide will detail the synthesis of the BPMA monomer and its subsequent polymerization, the formulation of PBPMA-based nanoparticles, and a suite of characterization techniques and protocols to evaluate their potential as effective drug carriers. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the utility of PBPMA in their therapeutic development pipelines.

PART 1: Synthesis of 1-Benzyl-3-piperidyl Methacrylate (BPMA) Monomer

Reaction Scheme:

Caption: Synthesis of BPMA via transesterification.

Experimental Protocol: Synthesis of BPMA Monomer

-

Materials and Reagents:

-

1-Benzyl-3-piperidinol

-

Methyl methacrylate (stabilized with MEHQ)

-

Dibutyltin dilaurate (DBTDL) or another suitable transesterification catalyst

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous toluene

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 1-benzyl-3-piperidinol (1 equivalent), a 5-fold molar excess of methyl methacrylate, a catalytic amount of DBTDL (e.g., 0.1 mol%), and a small amount of hydroquinone to prevent premature polymerization.

-

Add anhydrous toluene to the flask to facilitate azeotropic removal of the methanol byproduct.

-

Heat the reaction mixture to reflux and monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours, when methanol is no longer being collected), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude BPMA monomer by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

-

PART 2: Polymerization of 1-Benzyl-3-piperidyl Methacrylate

The polymerization of BPMA can be achieved through various methods, with free radical polymerization being a straightforward approach. For more controlled polymer architectures and narrower molecular weight distributions, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended.[11]

Experimental Protocol: Free Radical Polymerization of BPMA

-

Materials and Reagents:

-

Purified BPMA monomer

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide)

-

Precipitating solvent (e.g., cold diethyl ether or hexane)

-

-

Procedure:

-

Dissolve the BPMA monomer and AIBN (e.g., 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.

-

Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred, cold non-solvent (e.g., diethyl ether).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify it.

-

Dry the purified poly(1-Benzyl-3-piperidyl methacrylate) (PBPMA) under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FT-IR to confirm its structure.

-

PART 3: Formulation of PBPMA-Based Nanoparticles for Drug Delivery

PBPMA nanoparticles can be formulated using various techniques, with nanoprecipitation being a common and effective method for encapsulating hydrophobic drugs.[12]

Workflow for Nanoparticle Formulation and Drug Loading:

Caption: Nanoprecipitation method for drug-loaded PBPMA nanoparticles.

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation

-

Materials and Reagents:

-

PBPMA polymer

-

Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

-

Water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Acetone)

-

Deionized water

-

Surfactant (optional, e.g., Pluronic F68, PVA)

-

-

Procedure:

-

Dissolve a specific amount of PBPMA and the hydrophobic drug in the organic solvent.

-

Prepare an aqueous phase, which may contain a surfactant to improve nanoparticle stability.

-